molecular formula C12H22O6 B054582 (+)-Di-tert-butyl L-tartrate CAS No. 117384-45-9

(+)-Di-tert-butyl L-tartrate

Cat. No. B054582
M. Wt: 262.3 g/mol
InChI Key: ITWOKJQQGHCDBL-HTQZYQBOSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl esters and ethers of tartaric acid involves the reaction of di-acyl protected tartaric acid with isobutene and selective cleavage via transesterification of the protective groups. Another approach for ethers includes the reaction of dibenzyl tartrate with isobutene followed by hydrogenolysis of the benzyl groups. These methods highlight the versatility and accessibility of modifying tartaric acid for various chemical syntheses (Uray & Lindner, 1988).

Scientific Research Applications

  • Synthesis and Biological Evaluation of Compounds : The stereoselective synthesis of various compounds, such as 3-amino-3-deoxydihydrosphingosines, from dimethyl l-tartrate, leveraging the stereochemistry of di-tert-butyl L-tartrate (Raschmanová et al., 2020).

  • Inclusion Complexes and Diffusion Studies : Research on the diffusion properties of di-tert-butyl L-tartrate with α-cyclodextrin, exploring the chemical equilibria and diffusion coefficients (Mangiapia & Sartorio, 2014).

  • Chiral Microemulsion Electrokinetic Chromatography : Application in chiral separation techniques, particularly in enantioseparation of beta-blockers (Hu et al., 2009).

  • Reactivity and Selectivity in Organic Synthesis : The use of di-tert-butyl tartrate derivatives to achieve high yields and excellent levels of stereoselectivity in reactions with various aldehyde substrates (Aggarwal et al., 1999).

  • Asymmetric Epoxidation Catalysis : Involvement in titanium-tartrate catalyzed asymmetric epoxidation reactions, discussing the mechanism and selectivity of the process (Sharpless & Woodard, 1983).

  • Polymerization and Asymmetric Induction : Used in low-temperature radical polymerization processes to induce asymmetry in the polymerization of achiral substances (Hirano et al., 2021).

Safety And Hazards

Based on the Safety Data Sheet, “(+)-Di-tert-butyl L-tartrate” should not be used for food, drug, pesticide, or biocidal product use . In case of eye or skin contact, rinse immediately with plenty of water and seek medical attention . If ingested, clean the mouth with water and drink plenty of water afterwards . It is classified as a non-combustible solid .

properties

IUPAC Name

ditert-butyl (2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWOKJQQGHCDBL-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433161
Record name (+)-Di-tert-butyl L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Di-tert-butyl L-tartrate

CAS RN

117384-45-9
Record name (+)-Di-tert-butyl L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
G Mangiapia, R Sartorio - Journal of Solution Chemistry, 2014 - Springer
… ternary system containing di-tert-butyl l-tartrate and α-… the aqueous binary system containing di-tert-butyl l-tartrate, as well as … “1” will refer to di-tert-butyl l-tartrate, whereas the subscript “2…
Number of citations: 4 link.springer.com
JL Hixson, DK Taylor, SW Ng… - … Section E: Structure …, 2012 - scripts.iucr.org
… The crude residue was taken up in dry benzene (3 ml) and added drop-wise to a solution of di-tert-butyl L-tartrate (0.13 g, 0.49 mmol) in dry pyridine (3 ml), then stirred at ambient …
Number of citations: 16 scripts.iucr.org
JL Hixson, DK Taylor, SW Ng… - … Section E: Structure …, 2012 - scripts.iucr.org
… The crude residue was taken up in dry benzene (3 ml) and added drop-wise to a solution of di-tert-butyl L-tartrate (0.21 g, 0.79 mmol) in dry pyridine (3 ml), then stirred at ambient …
Number of citations: 14 scripts.iucr.org
JL Hixson, Y Hayasaka, CD Curtin… - Journal of agricultural …, 2016 - ACS Publications
… of di-tert-butyl l-tartrate (18) from l-tartaric acid was achieved via O,O′-diacetyl l-tartaric anhydride (15), O,O′-diacetyl l-tartaric acid (16), and O,O′-diacetyl-di-tert-butyl l-tartrate (17) …
Number of citations: 21 pubs.acs.org
JJ Faig, Y Zhang, MK Ng, S Luo, AM Shough… - Tribology …, 2018 - Elsevier
… Thus, di-tert-butyl l-tartrate (5) was first synthesized following previous established methods [12], and subsequently alkylated using Williamson ether synthesis with 1-bromododecane in …
Number of citations: 13 www.sciencedirect.com
Y Hashimoto, C Michimuko, K Yamaguchi… - The Journal of …, 2019 - ACS Publications
… The title compound was prepared following the procedure for di-tert-butyl l-tartrate. (21c)meso-Tartaric acid (5 mmol, 750.5 mg) in acetyl chloride (4.8 mL) was refluxed with an oil bath …
Number of citations: 9 pubs.acs.org
JL Hixson - 2012 - digital.library.adelaide.edu.au
… Coupling 1-O-chloroacetyl protected p-coumaric and ferulic acids (21 and 22) with di-tert-butyl-L-tartrate (34) followed by selective hydrolysis of the tert-butyl esters yielded p-coumaroyl …
Number of citations: 3 digital.library.adelaide.edu.au
AM Lamidey, L Fernon, L Pouységu… - Helvetica chimica …, 2002 - Wiley Online Library
The Echinacea‐derived immunostimulator and HIV‐1 integrase inhibitor (−)‐chicoric acid (=2,3‐bis{[3‐(3,4‐dihydroxyphenyl)‐1‐oxoprop‐2‐enyl]oxy}butanedioic acid; 1a) was …
Number of citations: 38 onlinelibrary.wiley.com
H Zhao, TR Burke Jr - Synthetic communications, 1998 - Taylor & Francis
… A solution of commercially available (+)-di-tert-butyl L-tartrate 4 in anhydrous pyridine (3 mL to 1 mmol of 4) was treated with the solution of 2.5 …
Number of citations: 23 www.tandfonline.com
Y Zhang, Q Li, WJ Welsh, PV Moghe, KE Uhrich - Biomaterials, 2016 - Elsevier
… Herein, a new method using di-tert-butyl l-tartrate as a starting material for the alkylation was developed with significant yield improvement (∼50%) and reduction of reaction time (…
Number of citations: 150 www.sciencedirect.com

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